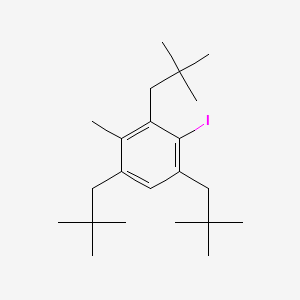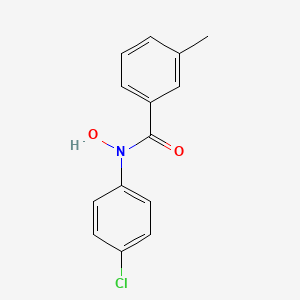
N-P-Chlorophenyl-M-methylbenzohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is a chemical compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-P-Chlorophenyl-M-methylbenzohydroxamic acid typically involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-P-Chlorophenyl-M-methylbenzohydroxamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxamic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxamic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-P-Chlorophenyl-M-methylbenzohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases and ureases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of corrosion inhibitors and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-P-Chlorophenyl-M-methylbenzohydroxamic acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to the suppression of enzyme activity, which is beneficial in various therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzohydroxamic Acid: Similar in structure but lacks the chlorophenyl and methyl groups.
Salicylhydroxamic Acid: Contains a hydroxyl group on the benzene ring, providing different chemical properties.
Acetohydroxamic Acid: A simpler hydroxamic acid with an acetyl group instead of a benzoyl group.
Uniqueness
N-P-Chlorophenyl-M-methylbenzohydroxamic acid is unique due to the presence of both chlorophenyl and methyl groups, which enhance its binding affinity to metal ions and its inhibitory activity against metalloenzymes. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36016-24-7 |
|---|---|
Molekularformel |
C14H12ClNO2 |
Molekulargewicht |
261.70 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-10-3-2-4-11(9-10)14(17)16(18)13-7-5-12(15)6-8-13/h2-9,18H,1H3 |
InChI-Schlüssel |
MIZWVUZAMHYVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N(C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



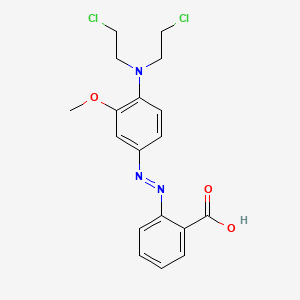

![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
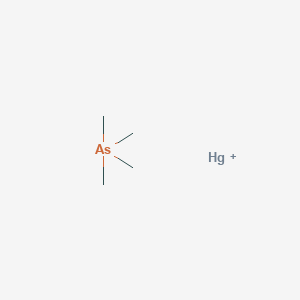
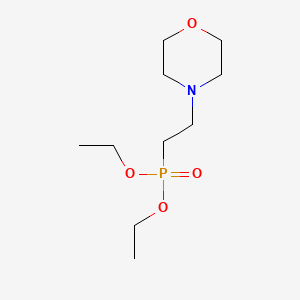
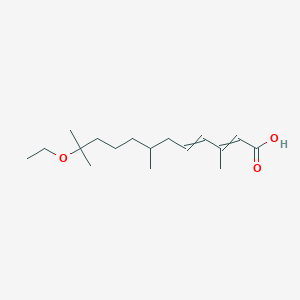
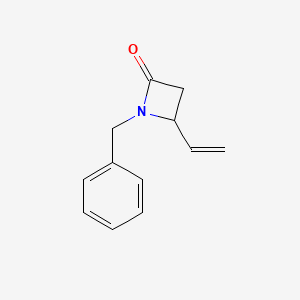
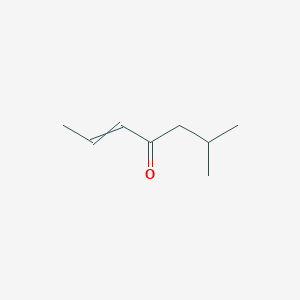
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
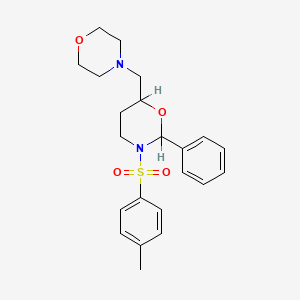
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
